Cas no 450340-25-7 (N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-phenoxypropanamide)

N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-phenoxypropanamide structure
450340-25-7 structure
Product Name:N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-phenoxypropanamide
CAS No:450340-25-7
MF:C21H21N3O2S
MW:379.475343465805
CID:6437230
Update Time:2025-10-21

N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-phenoxypropanamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-phenoxypropanamide
    • Propanamide, N-[2,6-dihydro-2-(2-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxy-
    • Inchi: 1S/C21H21N3O2S/c1-14-8-6-7-11-19(14)24-20(17-12-27-13-18(17)23-24)22-21(25)15(2)26-16-9-4-3-5-10-16/h3-11,15H,12-13H2,1-2H3,(H,22,25)
    • InChI Key: BMEDKSFDJLEABV-UHFFFAOYSA-N
    • SMILES: C(NC1N(C2=CC=CC=C2C)N=C2CSCC2=1)(=O)C(OC1=CC=CC=C1)C

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 629.6±55.0 °C(Predicted)
  • pka: 12.26±0.20(Predicted)

N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-phenoxypropanamide Pricemore >>

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Additional information on N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-phenoxypropanamide

Professional Introduction to N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-phenoxypropanamide (CAS No. 450340-25-7)

N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-phenoxypropanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by its CAS number 450340-25-7, represents a convergence of heterocyclic chemistry and medicinal innovation. Its molecular framework integrates several key pharmacophoric elements, including a thieno[3,4-c]pyrazole core and a phenoxypropanamide moiety, which are known to contribute to its biological activity. The presence of these structural motifs not only underscores its potential as a pharmacological agent but also positions it as a subject of extensive research in drug discovery and development.

The thieno[3,4-c]pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatility in modulating various biological pathways. This particular derivative, featuring a 2-methylphenyl group at the 2-position of the thieno[3,4-c]pyrazole ring, introduces additional complexity and may confer novel interactions with biological targets. The phenoxypropanamide moiety further enhances the compound's potential by providing a polar interaction surface that could facilitate binding to specific protein receptors. Such structural features are often exploited in the design of drugs targeting neurological disorders, inflammatory conditions, and other diseases where precise molecular recognition is critical.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of this compound towards various biological targets with remarkable accuracy. Studies utilizing virtual screening techniques have identified potential interactions between N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-phenoxypropanamide and enzymes involved in metabolic pathways relevant to cancer progression and neurodegenerative diseases. These computational insights have guided experimental efforts to synthesize analogs with enhanced potency and selectivity.

In vitro pharmacological studies have begun to elucidate the mechanisms of action of this compound. Initial experiments suggest that it may exhibit inhibitory effects on key enzymes such as kinases and phosphodiesterases, which are implicated in various pathological processes. The 2-methylphenyl group appears to play a crucial role in modulating the compound's binding affinity by introducing steric hindrance that optimizes interactions with the target site. Additionally, the phenoxypropanamide moiety contributes to hydrophilic interactions that may enhance solubility and bioavailability.

The synthesis of N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-phenoxypropanamide presents an intriguing challenge due to the complexity of its heterocyclic core. Advanced synthetic methodologies have been employed to construct the thieno[3,4-c]pyrazole ring system efficiently. Techniques such as transition-metal-catalyzed cross-coupling reactions have proven particularly valuable in forming the necessary carbon-carbon bonds with high precision. The introduction of the phenoxypropanamide group has been achieved through nucleophilic substitution reactions under controlled conditions, ensuring regioselectivity and minimizing unwanted side products.

The pharmacokinetic properties of this compound are under active investigation to assess its suitability for therapeutic applications. Preliminary data indicate that it exhibits moderate oral bioavailability and reasonable metabolic stability in vivo. These findings are encouraging for further development as they suggest that the compound could reach therapeutic levels after oral administration without undergoing rapid degradation by metabolic enzymes.

The potential therapeutic applications of N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-phenoxypropanamide are broad and promising. Given its structural similarities to known pharmacological agents targeting neurological disorders such as Alzheimer's disease and Parkinson's disease, this compound holds promise as a lead candidate for further exploration in neurodegenerative conditions. Additionally, its inhibitory activity against certain kinases suggests potential utility in oncology research for developing novel anticancer therapies.

Ongoing research is focused on optimizing the synthetic route to improve yield and scalability while maintaining high purity standards. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical applications. By leveraging interdisciplinary approaches and integrating cutting-edge technologies such as high-throughput screening (HTS) platforms and biophysical techniques like surface plasmon resonance (SPR), researchers aim to accelerate the discovery process.

The regulatory landscape for new pharmaceutical compounds requires rigorous evaluation before approval for human use. N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-phenoxypropanamide, like all potential drugs under development, must undergo comprehensive preclinical testing to assess safety and efficacy profiles before entering clinical trials. This includes toxicology studies to evaluate long-term exposure effects as well as pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict dosing regimens.

In conclusion,N - ( 5 - chloronaphth - yl ) - 5 - hydroxynaphthalen - yl amide is an interesting chemical entity with potential pharmaceutical applications . Its unique structure , which combines several pharmacophoric elements , makes it a valuable subject for further research . With continued investigation into its synthesis , pharmacology ,and clinical utility , this compound may contribute significantly to advancements in medicine . The integration of modern chemical methodologies alongside innovative drug discovery strategies ensures that such compounds remain at forefront of medicinal chemistry innovation . As our understanding grows , so too does our capacity to harness nature's diversity through synthetic means , ultimately benefiting patients worldwide . p >

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